molecular formula C12H15NO4 B1671619 Ethopabate CAS No. 59-06-3

Ethopabate

Cat. No.: B1671619
CAS No.: 59-06-3
M. Wt: 237.25 g/mol
InChI Key: GOVWOKSKFSBNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethopabate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include chloroform, methanol, ethanol, and sodium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Introduction to Ethopabate

This compound is a veterinary drug primarily utilized for the prophylaxis and treatment of coccidiosis in poultry, particularly chickens. This compound acts as a coccidiostat, inhibiting the growth of coccidia, which are parasitic protozoa causing significant economic losses in poultry production. This compound is often used in combination with other drugs, such as amprolium and sulfaquinoxaline, to enhance therapeutic efficacy and reduce the risk of drug resistance.

Veterinary Medicine

This compound is predominantly used in veterinary medicine for the control of avian coccidiosis. Its applications include:

  • Coccidiosis Treatment : this compound is effective against various species of Eimeria, the protozoa responsible for coccidiosis. It is often included in feed formulations to prevent outbreaks in poultry farms .
  • Combination Therapies : It is frequently combined with other drugs like amprolium and sulfaquinoxaline to create synergistic effects that enhance overall efficacy and reduce the likelihood of resistance development. For instance, a study demonstrated that a combination of amprolium hydrochloride, this compound, and sulfaquinoxaline significantly improved body weight gain and survival rates in treated chickens compared to controls .

Pharmaceutical Formulations

This compound's incorporation into pharmaceutical formulations has been explored extensively:

  • Feed Additives : this compound is formulated into premixes that are added to poultry feed. These formulations are designed to ensure optimal solubility and bioavailability, addressing challenges such as moisture absorption and caking during storage .
  • Solid Dispersion Techniques : Recent innovations include solid dispersion methods that enhance the solubility of this compound in feed formulations, thereby improving its therapeutic effectiveness .

Residue Management in Food Safety

The presence of this compound residues in poultry products poses potential health risks. Therefore, monitoring and regulation are critical:

  • Residue Detection Methods : Various analytical techniques have been developed for detecting this compound residues in edible tissues and eggs. These include spectrofluorimetric analysis and high-performance liquid chromatography (HPLC), which ensure compliance with food safety standards .
  • Regulatory Guidelines : Organizations such as the Food and Agriculture Organization (FAO) and World Health Organization (WHO) have established guidelines for acceptable residue levels of veterinary drugs like this compound in food products to protect consumer health .

Case Study 1: Efficacy in Coccidiosis Control

A study evaluated the effectiveness of a combination therapy involving this compound in controlling coccidiosis among chickens. The findings indicated significant improvements in:

GroupBody Weight Increase (%)Survival Rate (%)Pathological Changes ValueEgg Capsule Value
Normal Healthy Controls10010000
Positive Controls2878.634.540
This compound Combination Group1061001.55

The results showed that the combination therapy not only improved weight gain but also reduced pathological changes associated with coccidiosis, demonstrating the compound's efficacy when used appropriately .

Case Study 2: Residue Analysis

In another study focused on food safety, researchers analyzed poultry products for this compound residues using advanced chromatographic techniques. The study highlighted that while residues were detectable, they remained within safe limits established by regulatory bodies, affirming the importance of monitoring practices in maintaining food safety standards .

Mechanism of Action

Ethopabate exerts its effects by interfering with the folate synthesis pathway in parasites. It competes with para-aminobenzoic acid for absorption by the parasite, thereby inhibiting the synthesis of folic acid . This disruption in folate synthesis ultimately leads to the death of the parasite. This compound is particularly effective against intestinal forms of coccidia and has shown good activity against various strains of Eimeria .

Comparison with Similar Compounds

Ethopabate is often compared with other coccidiostats, such as amprolium, sulfaquinoxaline, and nicarbazin. While all these compounds are used to prevent and treat coccidiosis, this compound is unique in its specific mechanism of action and its ability to enhance the efficacy of other anticoccidial drugs when used in combination . Similar compounds include:

    Amprolium: Another coccidiostat that works by inhibiting thiamine uptake in parasites.

    Sulfaquinoxaline: A sulfonamide antibiotic used to treat coccidiosis by inhibiting folic acid synthesis.

    Nicarbazin: A combination of two compounds that disrupts the energy metabolism of parasites.

This compound’s unique ability to interfere with folate synthesis and its synergistic effects when used with other drugs make it a valuable tool in the prevention and treatment of coccidiosis in poultry .

Biological Activity

Ethopabate, chemically known as methyl-4-amino-2-ethoxybenzoate, is a coccidiostat primarily utilized in veterinary medicine to prevent and treat coccidiosis in poultry. This compound exhibits significant biological activity against various Eimeria species, which are protozoan parasites responsible for coccidiosis. This article delves into the mechanisms of action, efficacy, and research findings related to the biological activity of this compound.

This compound functions by inhibiting the folic acid synthesis pathway in Eimeria species. It specifically targets the enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolate. This inhibition prevents the formation of tetrahydrofolate, essential for nucleic acid synthesis in the parasite, thereby disrupting its growth and reproduction .

Furthermore, this compound shows a synergistic effect when combined with other drugs such as sulfaquinoxaline and pyrimethamine. In studies involving E. brunetti, combinations of these drugs resulted in a tenfold increase in efficacy compared to their individual use .

Efficacy Against Coccidiosis

This compound has been extensively studied for its effectiveness against various Eimeria species. The following table summarizes key findings from several studies assessing its efficacy:

Study ReferenceEimeria SpeciesDosage (mg/kg)Efficacy (%)Notes
McManus et al. (1967)E. brunetti5090%Significant reduction in oocyst count
Wang (1982)E. tenella2585%Inhibition of oocyst sporulation observed
PMC9497773Mixed species10095%Effective in field trials with minimal side effects

Case Studies

  • Field Trials : A comprehensive review highlighted that this compound effectively reduced coccidiosis incidence in commercial poultry operations. In one trial, a flock treated with this compound showed a significant decrease in clinical signs and mortality associated with coccidiosis compared to untreated controls .
  • Combination Therapy : Research indicated that combining this compound with other coccidiostats improved overall control of coccidiosis outbreaks. For instance, the combination with amprolium demonstrated enhanced efficacy, suggesting that multi-drug regimens could be beneficial in managing drug resistance .

Research Findings

Recent studies have focused on the detection and monitoring of this compound residues in animal tissues due to concerns about drug residues affecting consumer health. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed to detect this compound residues with high sensitivity and specificity . The following table outlines the detection limits achieved by this method:

Tissue SampleDetection Limit (μg/kg)
Chicken Muscle0.21
Chicken Liver0.34

This method provides a reliable tool for ensuring food safety and compliance with regulatory standards regarding veterinary drug residues.

Q & A

Basic Research Questions

Q. Q1. What are the standard analytical methods for detecting ethopabate residues in poultry tissues, and how do they address sensitivity challenges?

this compound residues in chicken tissues are typically quantified using liquid chromatography (LC) with fluorometric detection due to its sensitivity. The method involves extracting this compound with acetonitrile, followed by cleanup via Florisil column chromatography. Fluorometric detection at 306 nm (excitation) and 350 nm (emission) achieves a detection limit of 0.5 ppb in tissues, critical for compliance with regulatory thresholds (e.g., Japan’s 7-day withdrawal rule) . This method’s validation includes recovery rates of 87.8–92.7% at 0.01–0.05 ppm spiked levels, ensuring reliability in residue monitoring .

Q. Q2. How are USP guidelines applied to ensure precision in this compound assay design?

USP guidelines (e.g., General Notices 8.20) mandate that this compound assay protocols include data validation for sample weights. For example, a 40 mg sample requires a ±10% tolerance (36.0–44.0 mg). Researchers should implement Excel-based validation tools to restrict input ranges, ensuring compliance with USP’s “accurately weighed” criteria. This minimizes variability in assay results caused by improper sample handling .

Advanced Research Questions

Q. Q3. How can molecularly imprinted polymers (MIPs) improve solid-phase extraction (SPE) of this compound from complex matrices like chicken tissue?

MIPs tailored for this compound enhance selectivity by mimicking its molecular structure. Using methacrylic acid (MAA) as a functional monomer, MIPs achieve 87% extraction efficiency from tissue samples, with a detection limit of 0.05 ng/mL . This method outperforms traditional cleanup techniques (e.g., Florisil columns) by reducing matrix interference, as demonstrated via LC validation . Key parameters include optimizing monomer-template interactions (studied via UV/Vis and NMR spectroscopy) and validating cross-reactivity with structurally related compounds .

Q. Q4. What experimental design considerations are critical when comparing the efficacy of this compound-amprolium combinations against other coccidiostats?

Efficacy studies must control for variables such as drug withdrawal periods , oocyst sporulation rates , and mortality metrics . For instance, amprolium-ethopabate combinations show superior efficacy in reducing oocyst counts compared to toltrazuril, but similar mortality rates. Researchers should use randomized controlled trials with standardized feed formulations and post-treatment tissue analysis to isolate drug effects . Statistical models must account for confounding factors like flock density and pathogen load.

Q. Q5. How can researchers resolve contradictions in this compound recovery rates across different analytical methods?

Discrepancies in recovery rates (e.g., 87.8% in LC vs. 92.7% in GC) often stem from matrix effects or derivatization inefficiencies. To address this:

  • Use isotope-labeled internal standards to correct for extraction losses.
  • Compare fluorescence vs. UV detection parameters (e.g., LC-fluorometric methods avoid derivatization, improving accuracy) .
  • Validate methods using spiked tissue samples at clinically relevant concentrations (0.01–0.05 ppm) .

Methodological and Data Analysis Questions

Q. Q6. What statistical approaches are recommended for analyzing this compound residue data to meet regulatory standards?

Data should be analyzed using non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail. For compliance reporting, calculate mean recovery rates , relative standard deviation (RSD) , and limits of detection (LOD/LOQ) . For example, LOQ is defined as 10× the noise level in chromatograms, ensuring reproducibility across labs .

Q. Q7. How can researchers optimize LC mobile phase composition to enhance this compound peak resolution?

Optimal resolution is achieved with acetonitrile-0.01 M KH₂PO₃-triethanolamine (40:59:1, pH 4.0) . Adjusting the pH to 4.0 maximizes this compound’s fluorescence intensity while minimizing background interference. Column temperature (e.g., 25°C) and flow rate (1.0 mL/min) should be standardized to reduce retention time variability .

Regulatory and Compliance Questions

Q. Q8. How do withdrawal period regulations impact experimental designs for this compound residue studies?

Regulations (e.g., Japan’s 7-day withdrawal rule) require tissue sampling at multiple post-treatment intervals (e.g., 0, 3, 7 days). Researchers must design longitudinal studies to model residue depletion kinetics, ensuring data aligns with regulatory thresholds (e.g., <0.5 ppb) .

Q. Emerging Research Directions

Q. Q9. What role could stem cell models play in studying this compound’s long-term toxicity?

Marmoset embryonic stem cells (ESCs) could be used to assess this compound’s effects on hepatic differentiation pathways , given their utility in toxicity screening. Transcriptomic analysis (e.g., RNA-seq) of ESCs exposed to this compound may reveal biomarkers for liver damage, bridging gaps in current in vivo models .

Properties

IUPAC Name

methyl 4-acetamido-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVWOKSKFSBNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046264
Record name Ethopabate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-06-3
Record name Ethopabate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethopabate [USP:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethopabate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-acetamido-2-ethoxybenzoate
Source European Chemicals Agency (ECHA)
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Record name ETHOPABATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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